molecular formula C22H19N5OS2 B12491237 N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide

Cat. No.: B12491237
M. Wt: 433.6 g/mol
InChI Key: KFGZNHMQKNFQFV-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide is a complex organic compound that features a thiazole ring and a triazine ring, both of which are aromatic heterocycles

Properties

Molecular Formula

C22H19N5OS2

Molecular Weight

433.6 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C22H19N5OS2/c1-2-19(30-21-23-13-17(26-27-21)15-9-5-3-6-10-15)20(28)25-22-24-18(14-29-22)16-11-7-4-8-12-16/h3-14,19H,2H2,1H3,(H,24,25,28)

InChI Key

KFGZNHMQKNFQFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and triazine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
  • N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propionamide

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide is unique due to its specific combination of thiazole and triazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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